4,7-Dichloroisatin

Description

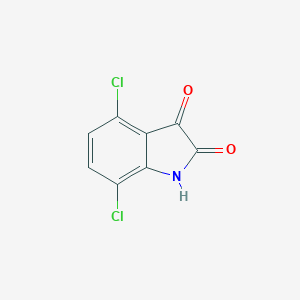

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXYYWOWNFEMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370507 | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-13-2 | |

| Record name | 4,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18711-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dichloroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7-Dichloroisatin: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities.[1][2] From its origins as a product of indigo dye oxidation to its identification as an endogenous metabolite, the isatin core has captivated chemists and pharmacologists alike.[3] Its synthetic tractability, particularly the reactivity of the C3-carbonyl group and the lactam N-H, allows for the generation of vast and structurally diverse compound libraries.[1] This guide focuses on a key, halogenated derivative: 4,7-Dichloroisatin (CAS No. 18711-13-2). The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring significantly modulates the electronic and lipophilic properties of the molecule, making it a crucial intermediate in the synthesis of targeted therapeutics, especially in oncology.[4] This document provides an in-depth exploration of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is typically an orange to brown crystalline powder.[5][] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 18711-13-2 | [4][] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [4][5] |

| Molecular Weight | 216.02 g/mol | [4][] |

| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [5][7] |

| Synonyms | 4,7-Dichloroindole-2,3-dione | [4][8] |

| Appearance | Light yellow to brown powder/crystal | [4][8] |

| Melting Point | 250-252 °C | [][8] |

| Solubility | Soluble in methanol; very slightly soluble in water. | [8] |

| InChI Key | NUXYYWOWNFEMNH-UHFFFAOYSA-N | [][7] |

| SMILES | Clc1ccc(Cl)c2C(=O)C(=O)Nc12 | [] |

Synthesis of this compound: The Sandmeyer Approach

The most established and reliable method for synthesizing substituted isatins, including the 4,7-dichloro derivative, is the Sandmeyer isatin synthesis.[4][9][10] This classical two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, which then undergoes an acid-catalyzed intramolecular cyclization.

Reaction Mechanism Overview

-

Step 1: Formation of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide. 2,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution. The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the critical oxime intermediate.[9]

-

Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the oxime-bearing side chain attacks the aromatic ring, followed by hydrolysis to yield the final this compound product.[9][10]

Caption: Workflow of the Sandmeyer synthesis for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the classical Sandmeyer procedure, specifically for the synthesis of this compound from 2,5-dichloroaniline.[3]

Part A: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide

-

Reaction Setup: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.

-

Addition of Reagents: To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol), and finally, a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete within 1-2 minutes of the mixture reaching a vigorous boil.

-

Isolation: Cool the flask in an ice-water bath to precipitate the product. Filter the crystalline solid using suction, wash with water, and air-dry. The product is the isonitrosoacetanilide intermediate.

Part B: Cyclization to this compound

-

Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.

-

Addition of Intermediate: Add the dry isonitrosoacetanilide from Part A (0.46 mol) portion-wise, maintaining the temperature between 60-70°C using an external cooling bath. Causality Note: This exothermic cyclization requires careful temperature control to prevent side reactions and ensure a high yield.

-

Completion and Quenching: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure full cyclization. Cool the reaction mixture to room temperature and carefully pour it onto 10-12 volumes of cracked ice.

-

Isolation and Purification: The this compound will precipitate. Allow the mixture to stand for 30 minutes, then filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Spectroscopic and Structural Characterization

Authenticating the structure of synthesized this compound is critical. The following analysis provides the expected spectroscopic signatures.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to be simple. The two aromatic protons at positions 5 and 6 are chemically non-equivalent and adjacent. They will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), with a coupling constant (³JHH) characteristic of ortho-coupling (~8-9 Hz). The N-H proton of the lactam will appear as a broad singlet further downfield (typically δ > 11.0 ppm).[11]

-

¹³C NMR Spectroscopy: The spectrum will show eight distinct signals. The two carbonyl carbons (C2 and C3) will be the most downfield (δ > 160 ppm). Six signals will be present in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring.

-

FTIR Spectroscopy: The infrared spectrum provides key functional group information. Expect a sharp, medium-intensity peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam. Two strong absorption bands will be prominent in the carbonyl region (1700-1780 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the C2 and C3 dicarbonyl system.[12] Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Reactivity and Applications in Drug Discovery

This compound serves as a versatile hub for generating complex molecular architectures aimed at various biological targets.[4] The electron-withdrawing nature of the two chlorine atoms influences the reactivity of both the aromatic ring and the isatin core.

Key Reaction Sites:

-

C3-Carbonyl Group: This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes. This is a primary strategy for introducing new pharmacophores.

-

N1-Amide Proton: The lactam nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.[3]

-

Aromatic Ring: While the ring is electron-deficient, further electrophilic substitution is challenging but possible under harsh conditions. More commonly, the existing chloro-substituents can be displaced via nucleophilic aromatic substitution (SNAr) in advanced synthetic schemes.

Caption: Synthetic utility of this compound as a core scaffold.

Application in Anticancer Drug Development

The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][13] The FDA-approved drug Sunitinib, an oxindole derivative, validates this approach.[2] Derivatives of this compound are actively investigated as inhibitors of key oncogenic kinases.

-

Mechanism of Action: Isatin-based compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The isatin core can form crucial hydrogen bonds, while substituents introduced via the N1 and C3 positions can extend into other pockets to enhance potency and selectivity.[13]

-

Targeted Kinases: Derivatives have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), all of which are critical regulators of cell proliferation, angiogenesis, and survival in cancer.[13]

-

Synthetic Strategy: A common strategy involves a Knoevenagel condensation at the C3-position of this compound with an active methylene compound, followed by further derivatization. This allows for the rapid construction of complex molecules with potential anti-proliferative activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and safety glasses or goggles.[]

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block for the development of next-generation therapeutics. Its well-defined synthesis, predictable reactivity, and the proven track record of the isatin scaffold make it an invaluable tool for medicinal chemists. The dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. This guide provides the foundational knowledge required for researchers to effectively incorporate this compound into their drug discovery pipelines, paving the way for the synthesis of novel and impactful bioactive compounds.

References

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. synarchive.com [synarchive.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Synthesis and characterization of 4,7-Dichloroisatin

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloroisatin

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No: 18711-13-2), a critical heterocyclic scaffold in medicinal chemistry.[1][2] As a key intermediate, its unique dichloro-substituted indole framework is instrumental in the development of novel therapeutic agents, particularly in oncology and antimicrobial research.[1] This document details the robust Sandmeyer isatin synthesis as the primary synthetic route, explaining the mechanistic rationale behind the procedural choices. Furthermore, it establishes a self-validating system of analytical protocols, including NMR, IR, and Mass Spectrometry, to ensure the structural integrity and purity of the final compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies for working with this versatile compound.

Introduction: The Significance of the this compound Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds, serving as precursors for a multitude of biologically active molecules.[3][4] The isatin core is found in natural products and is a versatile building block for synthesizing spirooxindoles, quinolines, and other complex heterocycles.[5][6]

The strategic placement of chlorine atoms at the 4- and 7-positions of the isatin ring profoundly influences the molecule's electronic properties and steric profile. This substitution pattern makes this compound an exceptionally valuable intermediate for several reasons:

-

Modulation of Biological Activity: The electron-withdrawing nature of the chlorine atoms can enhance the potency of derivative compounds, a crucial aspect in drug design.

-

Synthetic Versatility: The chlorine substituents provide reactive handles for further functionalization through cross-coupling reactions, enabling the construction of diverse molecular libraries.

-

Therapeutic Potential: this compound is a cornerstone for synthesizing compounds investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.[1] It serves as a key intermediate in the development of agents that can inhibit specific enzymes involved in tumor growth.[1]

This guide provides a detailed protocol for its synthesis via the classical Sandmeyer reaction, followed by a rigorous multi-technique approach to its characterization, ensuring researchers can produce and validate this high-value compound with confidence.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for safe handling, reaction setup, and analytical interpretation.

| Property | Value | Reference(s) |

| IUPAC Name | 4,7-dichloro-1H-indole-2,3-dione | [7][8] |

| Synonyms | 4,7-Dichloroindole-2,3-dione | [1][2] |

| CAS Number | 18711-13-2 | [1][9] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][7] |

| Molecular Weight | 216.02 g/mol | [1][2] |

| Appearance | Light yellow to orange or brown crystalline solid/powder | [1][2][7] |

| Melting Point | 250-252 °C | [2] |

| Solubility | Soluble in methanol; very slightly soluble in water | [2] |

| Purity | ≥ 97% | [1] |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |

| Storage | Store at room temperature | [1] |

Synthesis of this compound: The Sandmeyer Approach

The Sandmeyer isatin synthesis, first described in 1919, remains one of the most reliable and widely used methods for preparing isatin and its substituted analogs from anilines.[10][11] The process is a two-step procedure: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[5][11]

Mechanistic Rationale

The synthesis begins with the reaction of 2,5-dichloroaniline with chloral hydrate and hydroxylamine.[11] Chloral hydrate serves as a precursor to dichloroketene, which reacts with the aniline.[12] Hydroxylamine then forms an oxime with the intermediate, yielding N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide (the isonitrosoacetanilide). The choice of concentrated sulfuric acid in the second step is critical; it acts as a powerful dehydrating agent and catalyst, protonating the oxime to facilitate a Friedel-Crafts-type electrophilic aromatic substitution, thereby closing the five-membered ring to form the isatin core.[10][13][14]

Experimental Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide

-

In a 2 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1 L of deionized water.

-

Add crystallized sodium sulfate (1200 g) to the solution and stir until dissolved.[14]

-

In a separate beaker, prepare a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water, adding concentrated HCl (0.52 mol) to facilitate dissolution.

-

Add the aniline solution to the main reaction flask, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.[14]

-

Heat the mixture to a vigorous boil, which should be achieved within approximately 45 minutes. Maintain boiling for 1-2 minutes. The reaction is typically rapid.[14]

-

Cool the flask in an ice-water bath. The isonitrosoacetanilide intermediate will crystallize out.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is high (80-90%).[14]

Step 2: Cyclization to this compound

-

Carefully warm concentrated sulfuric acid (sp. gr. 1.84, ~300 mL) to 50°C in a 1 L flask equipped with a mechanical stirrer.

-

Add the dry isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the internal temperature is maintained between 60°C and 70°C. Use an external cooling bath to control the exothermic reaction.[14]

-

After the addition is complete, heat the dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[14]

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (10-12 times the volume of the acid).

-

Allow the mixture to stand, which will cause the crude this compound to precipitate as an orange-brown solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

Purification Protocol

-

The most effective method for purifying the crude product is recrystallization.

-

Suspend the crude solid in a suitable solvent, such as glacial acetic acid or an ethanol/water mixture.

-

Heat the suspension with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified orange crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a self-validating process that relies on a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of structural information, and together they provide an unambiguous confirmation of the target molecule.

Characterization Workflow Diagram

Caption: Integrated workflow for the analytical characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Results & Interpretation |

| ¹H NMR | The spectrum will be simple due to symmetry. Expect two doublets in the aromatic region (~7.0-7.5 ppm), corresponding to the two protons on the benzene ring (H-5 and H-6). A broad singlet for the N-H proton will appear further downfield (>10 ppm). |

| ¹³C NMR | Expect 8 distinct carbon signals. Key signals include two carbonyl carbons (~160-185 ppm), and six aromatic/vinylic carbons, four of which are quaternary (including two attached to chlorine) and two are methine (CH) carbons.[8] |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O Stretches: Two sharp, strong absorption bands for the ketone and amide carbonyls, typically between 1680-1750 cm⁻¹.- C=C Aromatic Stretch: Peaks around 1600-1450 cm⁻¹.- C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[15] |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the two chlorine atoms, an M⁺ peak at m/z 215, an (M+2)⁺ peak at m/z 217, and an (M+4)⁺ peak at m/z 219 will be observed. The expected intensity ratio will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound. The monoisotopic mass is 214.954 g/mol .[8][16] |

| HPLC | A single major peak with an area percentage ≥ 97% when monitored at a suitable UV wavelength (e.g., 254 nm), confirming high purity.[7] |

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a pivotal starting material in the quest for new medicines. Its utility is demonstrated across multiple therapeutic areas:

-

Oncology: It is a precursor for the synthesis of kinase inhibitors. The isatin scaffold can mimic the binding motifs of ATP, allowing derivatives to interfere with signaling pathways that drive cancer cell proliferation.

-

Antimicrobial Agents: The compound is used to create novel antibacterial and antifungal agents. The electron-deficient aromatic ring can participate in interactions with microbial targets.[1]

-

Biological Probes: Its derivatives are employed in biological research to study and elucidate the roles of specific proteins and enzymes in cellular pathways, particularly in cancer research.[1]

The adaptability of the this compound core allows medicinal chemists to systematically modify its structure to optimize efficacy, improve pharmacokinetic profiles, and reduce potential side effects of new drug candidates.[17]

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis and characterization of this compound. The Sandmeyer synthesis provides a high-yield pathway to this important intermediate, and the multi-pronged analytical workflow ensures a self-validating confirmation of its structure and purity. The proven utility of this compound in synthesizing a wide range of biologically active compounds solidifies its importance for professionals in pharmaceutical research and organic synthesis. By adhering to the protocols and understanding the mechanistic principles outlined herein, researchers can confidently produce and utilize this versatile scaffold for the advancement of drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.uevora.pt [dspace.uevora.pt]

- 7. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synarchive.com [synarchive.com]

- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 13. journals.irapa.org [journals.irapa.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 17. nbinno.com [nbinno.com]

The Spectroscopic Signature of 4,7-Dichloroisatin: A Comprehensive Technical Guide

Introduction: The Significance of 4,7-Dichloroisatin in Modern Drug Discovery

This compound, a halogenated derivative of the indole-2,3-dione (isatin) core, represents a molecule of significant interest to the medicinal chemistry and drug development communities.[1] The isatin scaffold itself is a privileged structure, known to be a key pharmacophore in a multitude of biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers engaged in the synthesis, characterization, and application of this versatile chemical entity. While direct experimental spectra for this compound are not widely available in the public domain, this guide will provide a detailed interpretation based on the known spectroscopic behavior of isatin and its halogenated analogs, supplemented by data from chemical databases.

Molecular Structure and Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₃Cl₂NO₂[1][2]

Molecular Weight: 216.02 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to be simple yet informative. The key signals arise from the aromatic protons and the N-H proton of the lactam ring.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Interpretation of the ¹H NMR Spectrum:

Due to the substitution pattern, the two aromatic protons (H-5 and H-6) will appear as a pair of doublets.

-

Aromatic Region (δ 7.0-8.0 ppm):

-

The electron-withdrawing nature of the chlorine atoms and the carbonyl groups will deshield the aromatic protons, causing them to resonate downfield.

-

H-5 and H-6: These two protons form an AX spin system and are expected to appear as two distinct doublets. The coupling constant (J) between them would be typical for ortho-coupled aromatic protons (approximately 8-9 Hz). The exact chemical shifts would be influenced by the combined electronic effects of the substituents.

-

-

N-H Proton (δ 10.0-12.0 ppm):

-

The lactam N-H proton is typically broad and appears at a significantly downfield chemical shift due to hydrogen bonding and the electronic effect of the adjacent carbonyl groups. In a solvent like DMSO-d₆, this peak is often more pronounced.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.20 - 7.40 | d | ~8.5 |

| H-6 | 7.00 - 7.20 | d | ~8.5 |

| N-H | 10.5 - 11.5 | br s | - |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent and should give rise to eight distinct signals.

Experimental Protocol for ¹³C NMR:

The sample preparation and instrument setup are similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are highly dependent on their electronic environment.

-

Carbonyl Carbons (δ 150-185 ppm):

-

C-2 and C-3: The two carbonyl carbons will be the most downfield signals in the spectrum. The C-2 carbon, being part of an amide-like system, is expected to be slightly upfield compared to the C-3 ketone carbon.

-

-

Aromatic and Vinylic Carbons (δ 110-150 ppm):

-

C-4, C-7, C-3a, C-7a: The carbons directly attached to the chlorine atoms (C-4 and C-7) will have their chemical shifts significantly influenced by the halogen's electronegativity and anisotropic effects. The quaternary carbons of the fused ring system (C-3a and C-7a) will also resonate in this region.

-

C-5 and C-6: The protonated aromatic carbons will appear in the typical aromatic region.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~183 |

| C-3a | ~118 |

| C-4 | ~130 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~135 |

| C-7a | ~148 |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the N-H and carbonyl groups.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the IR Spectrum:

-

N-H Stretching (3200-3400 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the lactam. The broadness is a result of intermolecular hydrogen bonding in the solid state.

-

C=O Stretching (1700-1780 cm⁻¹): Two distinct and strong absorption bands are expected for the two carbonyl groups. The C-3 ketone carbonyl will likely absorb at a lower wavenumber (around 1730-1750 cm⁻¹) compared to the C-2 amide-like carbonyl (around 1760-1780 cm⁻¹).

-

C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-Cl Stretching (600-800 cm⁻¹): Absorptions due to the carbon-chlorine stretching vibrations are expected in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200-3400 | N-H Stretch | Medium, Broad |

| 1760-1780 | C=O Stretch (Amide) | Strong |

| 1730-1750 | C=O Stretch (Ketone) | Strong |

| 1450-1600 | C=C Aromatic Stretch | Medium-Strong |

| 600-800 | C-Cl Stretch | Medium-Strong |

(Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak for this compound will appear at an m/z corresponding to its molecular weight (216 g/mol for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl) will have relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

-

Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for isatins include the loss of CO, and cleavage of the five-membered ring. The presence of chlorine atoms will also influence the fragmentation, with the potential loss of Cl radicals or HCl.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 215/217/219 | [M-H]⁺ |

| 188/190/192 | [M-CO]⁺ |

| 153/155 | [M-CO-Cl]⁺ |

(Note: These are predicted fragmentation patterns. Actual fragmentation will depend on the ionization energy and the specific instrument used.)

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Spectroscopic Fingerprint for a Key Synthetic Intermediate

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous "fingerprint" of this molecule. For researchers in drug development and organic synthesis, a thorough understanding of this spectroscopic data is paramount for reaction monitoring, quality control, and the confident characterization of novel derivatives. While this guide presents a robust interpretation based on established principles and data for related compounds, it is always recommended to acquire and interpret experimental data for the specific batch of material being used to ensure the highest level of scientific rigor.

References

Biological potential of substituted isatins in medicinal chemistry

An In-Depth Technical Guide to the Biological Potential of Substituted Isatins in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable synthetic versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the biological potential of substituted isatins, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the intricate mechanisms of action across various therapeutic areas—with a primary focus on oncology—and present detailed structure-activity relationships (SAR). This document is structured to serve as both a foundational reference and a practical guide, incorporating detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the rational design of novel isatin-based therapeutics.

The Isatin Scaffold: A Foundation for Pharmacological Diversity

Isatin is an endogenous indole derivative found in various plants, marine animals, and even human physiological fluids as a metabolite.[3][4] Its discovery dates back to 1840, when it was identified as an oxidation product of indigo.[5] The isatin core is characterized by a fused benzene and pyrrole ring, featuring two carbonyl groups at the C2 and C3 positions. This unique electronic and structural arrangement, particularly the reactive C3-keto group, provides a fertile ground for chemical modifications, allowing for the generation of a vast library of structurally diverse derivatives.[1][6] These modifications can be strategically implemented at the N-1, C-2, C-3, and C-5/C-7 positions of the aromatic ring, leading to compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[7][8][9] The clinical approval of the isatin-based drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has solidified the importance of this scaffold in modern oncology and continues to inspire further research.[1][3]

Synthetic Pathways to Substituted Isatins

The accessibility of diverse isatin derivatives is paramount to exploring their therapeutic potential. Several classical and modern synthetic methodologies have been established. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance of functional groups.

Classical Synthetic Methodologies

The most common and historically significant methods for synthesizing the isatin core from aniline precursors are the Sandmeyer and Stolle syntheses.[10][11]

-

Sandmeyer Isatin Synthesis: This is a robust, one-pot procedure involving the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically using sulfuric acid, yields the isatin product.[12] This method is widely used but can be limited by the harsh acidic conditions and poor solubility of lipophilic substrates.[12]

-

Stolle Synthesis: This two-step approach involves the condensation of an aniline with oxalyl chloride to form an N-oxalyl chloride intermediate, which is then cyclized using a Lewis acid catalyst (e.g., AlCl₃).[10] It is particularly useful for preparing N-substituted isatins.

Modern Synthetic Innovations

Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. These include:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for various isatin derivatization reactions.[13]

-

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex isatin derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[13]

-

Oxidation of Indoles: A modern approach involves the direct oxidation of substituted indoles using various oxidizing agents, including molecular oxygen with a photosensitizer, providing a greener alternative for N-alkylated isatins.[11]

Workflow: Generalized Sandmeyer Isatin Synthesis

The following diagram illustrates the key steps in the classical Sandmeyer synthesis, a foundational method for isatin preparation.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. ijrpr.com [ijrpr.com]

- 6. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 7. rjppd.org [rjppd.org]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the antimicrobial potential of isatin and derivatives [wisdomlib.org]

- 10. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 11. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

4,7-Dichloroisatin: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Isatin Scaffold and the Strategic Advantage of 4,7-Dichloro Substitution

The isatin (1H-indole-2,3-dione) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility and versatile reactivity make it a cornerstone for generating molecular diversity.[3][4] This guide focuses on a specific, highly valuable derivative: 4,7-dichloroisatin.

The introduction of two chlorine atoms onto the aromatic ring at positions 4 and 7 fundamentally alters the electronic and steric properties of the isatin core. These halogen substituents act as powerful electron-withdrawing groups through induction, significantly enhancing the electrophilicity of the C3-carbonyl group, which is the primary site of reactivity.[5][6] This heightened reactivity, combined with the potential for the chlorine atoms to serve as synthetic handles in cross-coupling reactions, elevates this compound from a simple intermediate to a strategic building block for constructing complex, high-value molecules, particularly in the realm of drug discovery.[3][7] This guide provides a comprehensive overview of its synthesis, reactivity, and application, underpinned by field-proven insights and detailed protocols.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is paramount for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂NO₂ | [3] |

| Molecular Weight | 216.02 g/mol | [3] |

| CAS Number | 18711-13-2 | [3] |

| Appearance | Light yellow to brown or orange powder/crystals | [3] |

| Melting Point | 250-252 °C | [3] |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in ethanol | [3] |

Recommended Synthesis: The Sandmeyer Approach

The most reliable and scalable method for preparing this compound is a modification of the classic Sandmeyer isatin synthesis, starting from the commercially available 2,5-dichloroaniline.[8][9][10] The reaction proceeds in two main stages: first, the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[9]

The causality behind this choice of pathway is its robustness and tolerance for the electron-withdrawing chloro-substituents on the starting aniline. The strong acid (typically concentrated sulfuric acid) in the second step is crucial for protonating the oxime, facilitating the intramolecular electrophilic aromatic substitution that forms the five-membered ring of the isatin core.[8][9]

A detailed, step-by-step protocol for this synthesis is provided in Section 5.1.

The Reactive Core: Understanding and Exploiting the Chemistry of this compound

The synthetic utility of this compound stems from three principal reactive zones: the highly electrophilic C3-carbonyl, the acidic N-H proton, and the chlorinated aromatic ring. The electron-withdrawing nature of the chlorine atoms at C4 and C7 enhances the reactivity of the C3-carbonyl towards nucleophiles compared to unsubstituted isatin.[5][6]

}

Key reactive sites and transformations of this compound.

Reactions at the C3-Carbonyl: The Epicenter of Diversity

The C3-keto group is the most versatile handle for derivatization. Its enhanced electrophilicity allows for a wide range of transformations.[3]

-

Condensation with Amines (Schiff Base Formation): A cornerstone reaction where this compound readily condenses with primary amines and related compounds (like hydrazines or thiosemicarbazides) to form C3-imines.[2][11] This reaction is often the first step in building more complex heterocyclic systems and is fundamental in generating libraries of potential bioactive agents. A representative protocol is detailed in Section 5.2.

-

Aldol and Knoevenagel Condensations: Reaction with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) under basic conditions leads to the formation of 3-substituted-2-oxindoles, which are themselves valuable synthetic intermediates.[3][12]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to 3-alkylidene-2-oxindoles, creating an exocyclic double bond at the C3 position, a common motif in various natural products and kinase inhibitors.[13]

-

Nucleophilic Addition of Organometallics: Grignard and organolithium reagents add to the C3-carbonyl to generate tertiary 3-hydroxy-2-oxindoles. These chiral centers can be valuable for synthesizing enantiomerically pure final compounds.[3]

Reactions at the N1-Position

The amide proton at the N1 position is acidic (pKa ≈ 10-11) and can be readily removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation, N-acylation, or N-arylation, which is crucial for modulating the physicochemical properties (like solubility and cell permeability) of the final molecule.[1][3]

Reactions on the Aromatic Ring: Site-Selective Cross-Coupling

While reactions at the carbonyl are more common, the chlorine atoms are not inert. The chlorine at the C4 position is more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the one at C7. This regioselectivity is attributed to electronic effects. Suzuki-Miyaura cross-coupling reactions, for example, have been shown to proceed with excellent site-selectivity, preferentially substituting the C4-chloro group.[7] This allows for the controlled introduction of aryl or heteroaryl groups, providing a powerful tool for late-stage diversification in a synthetic route.[7]

Application Spotlight: A Scaffold for Kinase Inhibitor Development

A primary application of this compound in modern drug discovery is in the synthesis of protein kinase inhibitors.[14][15] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The isatin scaffold can be elaborated to mimic this interaction.

The typical drug development workflow leverages this compound as a starting point. A common strategy involves a condensation reaction at C3, N-alkylation at N1, and potentially a Suzuki coupling at C4 to rapidly generate a library of diverse chemical entities. These compounds are then screened against a panel of kinases to identify initial hits.

}

Drug discovery workflow utilizing this compound.

Structure-activity relationship (SAR) studies on these initial hits guide the synthesis of more potent and selective analogs.[16] For instance, the 4,7-dichloro substitution pattern itself can be crucial for activity, with the chlorine atoms potentially forming key halogen bonds or hydrophobic interactions within the target protein's active site.

Self-Validating Experimental Protocols

The following protocols are described with sufficient detail to ensure reproducibility. Adherence to these steps provides a self-validating system for obtaining the desired products in good yield and purity.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established literature procedures for the synthesis of isatins from anilines.[8][17][18]

-

Reagents & Equipment:

-

2,5-Dichloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Anhydrous sodium sulfate

-

Concentrated sulfuric acid (98%)

-

Hydrochloric acid (1M)

-

Deionized water, Crushed ice

-

Round-bottom flasks, magnetic stirrer with heating, condenser, filtration apparatus (Büchner funnel)

-

-

Step 1: Formation of the Hydroxyiminoacetanilide Intermediate

-

To a 1 L round-bottom flask, add deionized water (600 mL), 2,5-dichloroaniline (16.2 g, 0.1 mol), and 1M hydrochloric acid (100 mL). Stir to dissolve.

-

Add anhydrous sodium sulfate (89 g, 0.63 mol) and hydroxylamine hydrochloride (22.4 g, 0.32 mol). Stir until fully dissolved.

-

In a separate beaker, dissolve chloral hydrate (15.8 g, 0.095 mol) in a minimal amount of water.

-

Add the chloral hydrate solution to the reaction mixture.

-

Heat the mixture to 55-60 °C and stir vigorously for 6 hours. The product will begin to precipitate.

-

Cool the mixture to room temperature, then in an ice bath. Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum. This intermediate is typically used directly in the next step.

-

-

Step 2: Cyclization to this compound

-

Carefully pre-heat concentrated sulfuric acid (50 mL) to 55 °C in a 250 mL flask with vigorous stirring. Caution: Strong acid, handle with extreme care.

-

Add the dried hydroxyiminoacetanilide intermediate from Step 1 in small portions, ensuring the internal temperature does not exceed 60 °C.

-

Once the addition is complete, heat the dark mixture to 80 °C for 15 minutes.

-

Cool the reaction mixture back to room temperature.

-

In a large beaker (2 L), prepare a slurry of crushed ice and water.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with swirling. A bright orange/red precipitate will form.

-

Allow the slurry to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid this compound by vacuum filtration. Wash the product extensively with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield orange-red crystals.

-

Protocol 2: Synthesis of a this compound Schiff Base

This protocol describes a general procedure for the condensation of this compound with a primary aromatic amine.

-

Reagents & Equipment:

-

This compound

-

Substituted aromatic amine (e.g., 4-methoxyaniline)

-

Glacial acetic acid (catalyst)

-

Ethanol or N,N-Dimethylformamide (DMF) as solvent

-

Round-bottom flask, condenser, magnetic stirrer with heating, filtration apparatus

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.16 g, 10 mmol) in ethanol (40 mL).

-

Add the aromatic amine (1.1 equivalents, 11 mmol).

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed if higher purity is required.

-

Conclusion

This compound is more than a simple derivative; it is a strategically functionalized building block that offers chemists a powerful entry point into complex molecular architectures.[4][19][20] Its enhanced reactivity at the C3-carbonyl, coupled with the potential for regioselective functionalization of the aromatic ring, makes it an invaluable tool in modern organic synthesis, particularly for the rapid generation of compound libraries in drug discovery programs targeting kinases and other important biological targets.[1][12][21] The robust and scalable synthesis of this intermediate ensures its accessibility, solidifying its role as a key component in the synthetic chemist's toolbox.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]

- 2. biomedres.us [biomedres.us]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin. Synthesis, anti-HIV activity and modeling study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. youtube.com [youtube.com]

- 12. journals.irapa.org [journals.irapa.org]

- 13. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 15. soci.org [soci.org]

- 16. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 20. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Isatin Core: A Privileged Scaffold — Synthesis, Reactivity, and Strategic Functionalization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2][3] First isolated in 1840 as an oxidation product of indigo, this endogenous compound is now recognized as a "privileged" framework due to the versatile reactivity of its constituent functional groups.[4][5][6][7] This guide provides a detailed exploration of the chemical properties and reactivity of the isatin core. We will dissect the molecule's unique electronic nature, which governs its behavior in a multitude of reactions, including electrophilic aromatic substitution, nucleophilic additions at the carbonyl positions, and N-functionalization.[4] By explaining the causality behind its reactivity, this document serves as a strategic resource for researchers aiming to leverage the isatin scaffold in the rational design of novel therapeutics and complex molecular architectures.[1][2]

Molecular Structure and Physicochemical Properties

The reactivity of isatin is a direct consequence of its unique molecular architecture. The structure features a fusion of an aromatic benzene ring with a five-membered pyrrolidine-2,3-dione ring.[5] This arrangement contains three key reactive zones: the electron-rich aromatic ring, the acidic N-H proton of the γ-lactam, and two distinct carbonyl groups at the C2 (amide) and C3 (ketone) positions.[8]

The C3-carbonyl exhibits pronounced ketone-like character and is highly electrophilic. This is the primary site for nucleophilic attack and condensation reactions.[4][9] The C2-carbonyl is part of an amide (lactam) linkage, making it less electrophilic and generally less reactive than the C3-carbonyl. The nitrogen atom's lone pair is delocalized into this C2-carbonyl, which stabilizes the amide bond but also increases the acidity of the N-H proton, facilitating N-functionalization.[10] The benzene portion of the molecule is moderately deactivated towards electrophilic attack due to the electron-withdrawing nature of the adjacent dione system.[4]

Physicochemical and Spectroscopic Data

A summary of isatin's key physical and spectroscopic properties is provided below. This data is essential for characterization and for designing reaction and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | PubChem[11] |

| Molar Mass | 147.13 g/mol | PubChem[11] |

| Appearance | Orange-red solid/powder | PubChem[11] |

| Melting Point | 200–203 °C (decomposes) | PubChem[11] |

| ¹H-NMR (DMSO-d₆, ppm) | δ 11.02 (1H, s, N-H), 6.45-8.58 (4H, m, Ar-H) | Synthesis of Some New Isatin Derivatives[12] |

| ¹³C-NMR (DMSO-d₆, ppm) | δ 183-185 (C3), 159-164 (C2), 111-151 (Ar-C) | ResearchGate, SciSpace[12][13] |

| IR (KBr, cm⁻¹) | ~3150 (N-H), ~1715-1740 (C=O) | Synthesis of Some New Isatin Derivatives[12] |

| LogP | 0.83 | PubChem[11] |

Synthesis of the Isatin Core

Access to the isatin scaffold is primarily achieved through several well-established named reactions, each offering distinct advantages depending on the desired substitution pattern and scale.

The Sandmeyer Synthesis

The Sandmeyer synthesis is the oldest and one of the most direct methods for preparing isatin and its derivatives from anilines.[4][14]

Mechanism Insight: The reaction proceeds in two main stages. First, the aniline is condensed with chloral hydrate and hydroxylamine hydrochloride to form an α‐isonitrosoacetanilide intermediate.[4][5] The causality here lies in the formation of a reactive electrophile from chloral hydrate that is attacked by the nucleophilic aniline. The subsequent reaction with hydroxylamine establishes the oxime functionality. The second stage involves an acid-catalyzed intramolecular electrophilic cyclization. The strong acid (typically H₂SO₄) protonates the oxime, facilitating the attack of the electron-rich aromatic ring onto the nitrogen, which, after rearrangement and hydrolysis, yields the isatin core.[4][15] This cyclization is most efficient for anilines bearing electron-withdrawing groups.[16]

The Stolle Synthesis

The Stolle synthesis is a robust alternative, particularly for N-substituted isatins.[4][14]

Mechanism Insight: This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[4][5] This intermediate is then subjected to a Friedel-Crafts-type cyclization using a Lewis acid (e.g., AlCl₃, TiCl₄).[4][5] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing its electrophilicity and promoting the intramolecular acylation of the aromatic ring to form the five-membered lactam. This method is highly effective for a wide range of substrates.[14]

Synthetic Workflow Comparison

The choice between the Sandmeyer and Stolle syntheses depends on the target molecule's substitution pattern, particularly at the N1 position.

Caption: High-level workflows for the Sandmeyer and Stolle isatin syntheses.

Chemical Reactivity of the Isatin Core

The isatin scaffold's value lies in its predictable and versatile reactivity, allowing for selective modification at three primary sites: the C3-carbonyl, the N1-amide, and the aromatic ring.[1][4]

Reactions at the C3-Carbonyl: The Electrophilic Hub

The C3-carbonyl is the most reactive site on the isatin core for nucleophilic attack.[4][9] Its high electrophilicity is a result of the inductive electron withdrawal from the adjacent C2-amide carbonyl.[17]

-

Nucleophilic Addition: A wide array of nucleophiles, including organometallics (Grignards), hydrides, and heteroatoms, readily add to the C3-carbonyl to form 3-hydroxy-2-oxindole derivatives.[4][18] The reaction is often highly regioselective for C3 over C2 due to the latter's amide resonance stabilization.[4]

-

Aldol and Related Condensations: The C3-carbonyl readily undergoes condensation reactions with compounds containing active methylene groups (e.g., malonates, ketones, indoles).[9][16] These reactions are fundamental for building molecular complexity and are often the basis for synthesizing biologically active compounds like indirubins.[9]

-

Wittig Reaction: The C3-carbonyl can undergo Wittig olefination to generate 3-alkylidene-2-oxindoles, which are valuable intermediates for further functionalization.

-

Formation of Schiff Bases: Condensation with primary amines or hydrazines yields isatin-3-imines or hydrazones, respectively.[9] This reaction is extensively used in medicinal chemistry to generate libraries of compounds for biological screening.[2]

Reactions at the N1-Position: Modulating Properties

The N-H proton is acidic (pKa ≈ 10-11) and can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form an ambident nucleophile.[4] Subsequent reaction with an electrophile allows for diverse N-functionalization.

-

N-Alkylation and N-Arylation: Reaction of the isatin anion with alkyl or benzyl halides is a straightforward method for N-alkylation.[4][19] N-arylation is typically achieved via transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts).[4] N-functionalization is a critical strategy in drug development as it directly impacts the molecule's steric and electronic properties, influencing solubility, cell permeability, and target binding.[2][9]

This protocol describes a rapid and efficient method for N-alkylation, a cornerstone modification in isatin chemistry.[19] The use of microwave irradiation accelerates the reaction, often leading to higher yields and cleaner products compared to conventional heating.

-

Reagent Preparation: In a 10 mL microwave process vial, combine isatin (1.0 mmol), anhydrous potassium carbonate (K₂CO₃, 2.0 mmol), and the desired alkyl halide (1.2 mmol).

-

Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5-15 minutes. Causality Note: Microwave energy directly couples with the polar solvent and reactants, leading to rapid, uniform heating that overcomes the activation energy barrier more efficiently than conventional methods.

-

Reaction Work-up: After cooling, pour the reaction mixture into 20 mL of ice-cold water. The N-alkylated product will typically precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated isatin.

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS). The disappearance of the N-H proton signal (around 11 ppm in ¹H-NMR) is a key indicator of successful N-alkylation.

Reactions at the Aromatic Ring: Regioselective Substitution

The benzene ring of isatin undergoes electrophilic aromatic substitution. The pyrrole-dione ring acts as a deactivating group, making the reaction conditions harsher than for benzene itself. The directing effect is governed by the N1-amide group, which is an ortho-, para-director. Consequently, substitution occurs preferentially at the C5 and C7 positions.[4]

-

Halogenation: Bromination or chlorination typically yields the 5-halo-isatin as the major product.

-

Nitration: Nitration with nitric acid in sulfuric acid primarily affords 5-nitroisatin.

-

Sulfonation: Fuming sulfuric acid leads to isatin-5-sulfonic acid.

Caption: Preferred sites of electrophilic attack on the isatin aromatic ring.

Ring-Opening and Ring-Expansion Reactions

-

Ring-Opening: Under strong basic or acidic conditions, the C2-N1 amide bond can be hydrolyzed. For example, treatment with a strong base like NaOH followed by acidification opens the lactam ring to form isatinic acid, which can then be used to synthesize other heterocyclic systems.[20]

-

Ring-Expansion: The isatin core can be induced to undergo ring expansion to form larger heterocyclic systems, such as quinolines and isoxazoloquinolines.[4][9][16] These reactions often proceed via cleavage of the C2-C3 or C2-N1 bond, followed by rearrangement and cyclization with a suitable reaction partner.[9] This strategy provides access to valuable scaffolds that are otherwise difficult to synthesize.[9]

Exploiting Isatin's Reactivity in Drug Development

The predictable, site-selective reactivity of isatin makes it an ideal starting point for the synthesis of compound libraries in drug discovery.[1][6] A medicinal chemist can strategically functionalize the core to optimize a compound's Structure-Activity Relationship (SAR).

Caption: Decision workflow for modifying the isatin scaffold in drug design.

Conclusion

The isatin core is a synthetically versatile and highly reactive scaffold. Its value in modern organic and medicinal chemistry is derived from the distinct reactivity of its three main functional regions: the highly electrophilic C3-ketone, the readily functionalizable N1-amide, and the C5/C7 positions of the aromatic ring. A thorough understanding of the electronic and steric factors that govern these reactions allows researchers to strategically and selectively modify the core. This control is paramount for constructing complex molecules and for the rational design of new therapeutic agents, solidifying isatin's status as a truly privileged structure in the chemist's toolbox.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Isatin - Wikipedia [en.wikipedia.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. xisdxjxsu.asia [xisdxjxsu.asia]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. journals.irapa.org [journals.irapa.org]

- 17. benchchem.com [benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4,7-Dichloroisatin: Commercial Availability, Quality Control, and Synthetic Applications

Introduction: The Versatility of a Dichlorinated Scaffold

4,7-Dichloroisatin is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis.[1][2] The presence of two chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable starting material for the synthesis of a diverse range of bioactive compounds.[2] This guide provides an in-depth overview of the commercial landscape for this compound, outlines a robust quality control workflow for its procurement and use, and explores its key applications in drug discovery and development.

Commercial Availability: Sourcing High-Quality this compound

A reliable supply of high-purity starting materials is the cornerstone of reproducible research. This compound is commercially available from a number of reputable suppliers who cater to the research and pharmaceutical industries. The choice of supplier often depends on the required purity, quantity, and the availability of comprehensive analytical documentation.

Key Commercial Suppliers

Below is a comparative table of prominent suppliers of this compound, compiled from publicly available data. Researchers should always verify the latest specifications and availability directly with the suppliers.

| Supplier | Purity Specification | Analytical Methods Cited | CAS Number | Additional Notes |

| Sigma-Aldrich (Merck) | 97% | Not specified on product page | 18711-13-2 | Provides access to Certificate of Analysis (CoA) and Certificate of Origin (COO) for specific lots.[3] |

| Thermo Scientific Chemicals | 98% | Assay (HPLC) ≥97.5%, Purity (DSC) ≥97.5% | 18711-13-2 | Formerly part of the Alfa Aesar portfolio.[4] |

| Chem-Impex | ≥ 97% | Assay by titration | 18711-13-2 | Mentions applications in pharmaceutical development and biological research.[2] |

| LBAO Chemicals | >98.0% | Not specified on product page | 18711-13-2 | Offers bulk quantities and customizable packaging.[5] |

| Apollo Scientific | ≥95% | Not specified on product page | 18711-13-2 | Provides pricing for various quantities on their website. |

| J&K Scientific | 99% | Not specified on product page | 18711-13-2 | Product page indicates "Sold Out" at the time of this guide's compilation. |

A Practical Workflow for Supplier Selection

Choosing the right supplier is a critical first step. The following workflow, illustrated in the diagram below, outlines a systematic approach to supplier qualification.

Caption: A workflow for selecting and qualifying a supplier for this compound.

Ensuring Scientific Integrity: A Robust Quality Control Protocol

The adage "garbage in, garbage out" holds particularly true in chemical synthesis. Verifying the identity and purity of starting materials is non-negotiable for ensuring the validity of experimental results.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides batch-specific data on the quality of the supplied chemical.[1][5][6][7] A researcher should meticulously review the CoA, paying close attention to the following sections:

-

Product Identification: Confirms the chemical name, CAS number, and molecular formula.

-

Purity: Typically determined by a primary analytical technique like HPLC or DSC.

-

Analytical Test Results: Lists the specific tests performed and the results for the particular batch. This may include appearance, melting point, and spectroscopic data.

-

Date of Analysis and Expiry: Ensures the data is current and the material is within its recommended shelf life.

In-House Quality Control: A Self-Validating System

While a supplier's CoA is a valuable starting point, performing in-house quality control on a new batch of this compound is a best practice. This not only verifies the supplier's data but also provides a baseline for the material's stability over time in your laboratory's storage conditions.

Recommended QC Workflow:

Caption: A comprehensive quality control workflow for newly acquired this compound.

Key Analytical Techniques for Quality Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment in the molecule. For this compound, the aromatic protons will appear as distinct signals, and the N-H proton will likely be a broad singlet. The integration of these signals should be consistent with the structure.

-

¹³C-NMR: Confirms the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, carbonyl).[8][9] The carbonyl carbons are typically found in the 160-180 ppm region.

-

-

High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is ideal for determining the purity of this compound. A high-purity sample should exhibit a single major peak, with any impurities appearing as minor peaks. The peak area percentage of the main peak is used to quantify the purity.

-

Melting Point: A sharp melting point range that is consistent with the literature value (around 250-252 °C) is a good indicator of purity.[3] A broad melting range often suggests the presence of impurities.

Synthetic Utility and Applications in Drug Discovery

The synthetic versatility of this compound stems from its reactive ketone and lactam functionalities, which can be selectively targeted to build molecular complexity.

A Glimpse into the Synthesis of this compound

The most common method for the synthesis of isatins is the Sandmeyer isatin synthesis.[10][11][12][13][14] This method can be adapted for the preparation of this compound starting from 2,5-dichloroaniline.

Generalized Sandmeyer Synthesis Pathway:

References

- 1. researchchemshub.com [researchchemshub.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 18711-13-2 [sigmaaldrich.com]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 7. What Is a CoA and Why It Matters for Biochemical Reagents [synapse.patsnap.com]

- 8. This compound | C8H3Cl2NO2 | CID 2734793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. synarchive.com [synarchive.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]